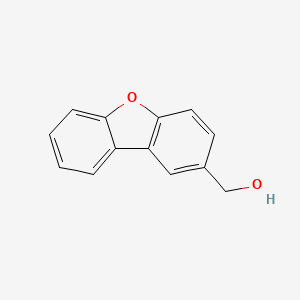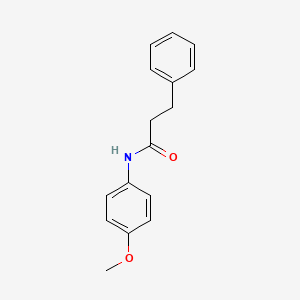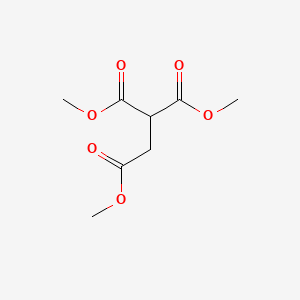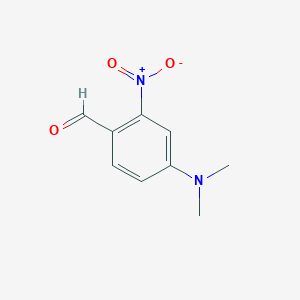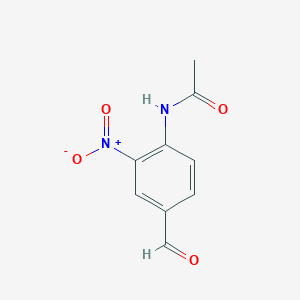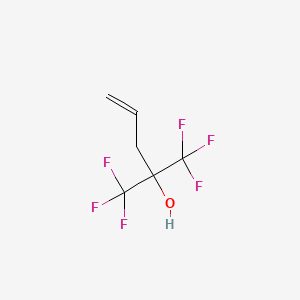
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
概要
説明
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a chemical compound with the molecular formula C6H6F6O . It is also known by its IUPAC name 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- .
Molecular Structure Analysis
The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
This compound has a molecular weight of 208.1 . It has a boiling point of 97 °C and a density of 1.36g/ml . The refractive index ranges from 1.3320 to 1.3360 . It appears as a clear liquid, colorless to light yellow .科学的研究の応用
Isomerisation Reactions
The compound undergoes isomerisation reactions in a basic medium, with studies showing the rearrangement of its structure facilitated by bases such as triethylamine (Tordeux et al., 2001). This process assists in the intramolecular hydrogen transfer to yield a more stable isomer.
Synthesis of Derivatives
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is used in the synthesis of various derivatives, including Schiff's bases and heteroolefins. These derivatives are created through reactions with anilines and exhibit distinct chemical properties, as indicated by NMR spectroscopy (Haas et al., 1997).
Enantioselective Synthesis
The compound is instrumental in enantioselective synthesis processes. For example, it has been used in the highly enantioselective synthesis of trifluoroalkan-2-ols through ruthenium-catalyzed hydrogenation, demonstrating its utility in producing enantiomerically pure compounds (Kuroki et al., 2000).
Lipase-Mediated Kinetic Resolution
Lipase-mediated kinetic resolution of the compound's esters leads to high enantiomeric purity, further emphasizing its role in stereocontrolled chemical processes. This resolution is key for transforming the resolved alcohol into other derivatives like 1,1,1-trifluoro-2,3-epoxypropane (Shimizu et al., 1996).
Palladium-Catalyzed Cycloisomerization
The compound has been used in the synthesis of furans through palladium-catalyzed cycloisomerization. This method showcases its versatility in the formation of complex organic structures (Zhang et al., 2007).
Hydrogenation and Reductive Deamination
It's an intermediate in the synthesis of β-trifluoromethylated aldol products. Its hydrogenation and reductive deamination further demonstrate its utility in creating diverse chemical structures (Funabiki et al., 2010).
Formation of N-Trifluoromethylhydroxylamines
The compound engages in ene reactions to form N-alkenyl-N-trifluoromethylhydroxylamines, indicating its reactivity and potential in the synthesis of novel organic compounds (Barlow et al., 1980).
Synthesis of CF3-Containing Compounds
Its derivatives are crucial in the synthesis of CF3-pyrazoles and furan-3-ones, highlighting its role in the creation of fluorinated building blocks for diverse chemical applications (Bazhin et al., 2014).
Synthesis of Trifluoromethylpyrimidines
The compound aids in synthesizing trifluoromethylpyrimidines from acetylacetone and trifluoroacetonitrile, showcasing its utility in heterocyclic chemistry (Dorokhov et al., 1991).
Synthesis of N-Substituted Oxazinanes
It serves as a precursor in synthesizing N-substituted oxazinanes, further emphasizing its versatility in organic synthesis (Zanatta et al., 2005).
Safety And Hazards
This compound is classified as an irritant and lachrymator . It has a hazard code of Xi and risk statements 10-36/37/38 . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .
特性
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2,13H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSCQANAKTXZTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316970 | |
| Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
CAS RN |
646-97-9 | |
| Record name | 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=646-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 646-97-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309805 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


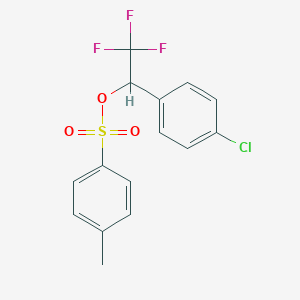
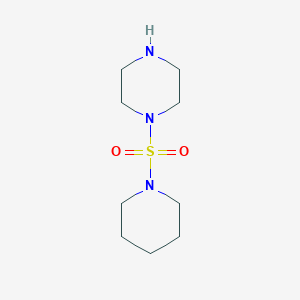
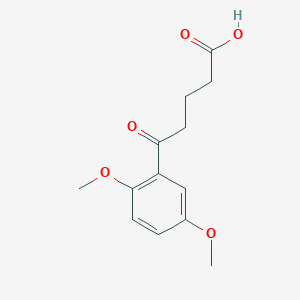
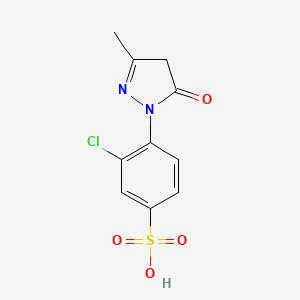
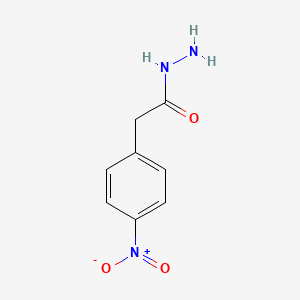
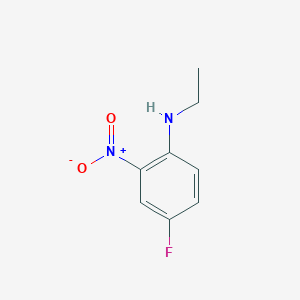
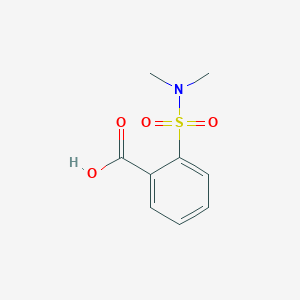
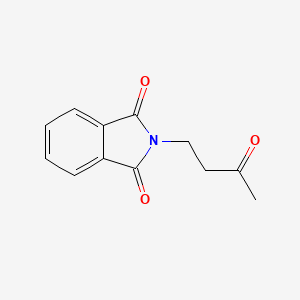
![N-(4'-nitro-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1296333.png)
